molecular formula C18H12ClNO3S B14709486 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone CAS No. 18587-35-4

2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone

Cat. No.: B14709486
CAS No.: 18587-35-4
M. Wt: 357.8 g/mol
InChI Key: YYNFUOWLEJSGHJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone is a chemical compound with the molecular formula C₁₈H₁₂ClNO₃S It is known for its unique structure, which includes a chloro group, a dioxido group, and a benzo[b]phenothiazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone typically involves the chlorination of 1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is usually performed in an inert solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dioxido moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: This compound is unique due to its specific functional groups and structure.

    1-(5,5-Dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.

    2-Bromo-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.

Uniqueness

The presence of the chloro group in this compound imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

18587-35-4

Molecular Formula

C18H12ClNO3S

Molecular Weight

357.8 g/mol

IUPAC Name

2-chloro-1-(5,5-dioxobenzo[b]phenothiazin-12-yl)ethanone

InChI

InChI=1S/C18H12ClNO3S/c19-11-18(21)20-14-7-3-4-8-16(14)24(22,23)17-10-13-6-2-1-5-12(13)9-15(17)20/h1-10H,11H2

InChI Key

YYNFUOWLEJSGHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N(C4=CC=CC=C4S3(=O)=O)C(=O)CCl

Origin of Product

United States

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